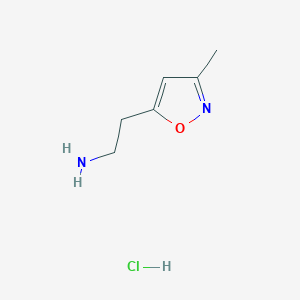
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-chloro-5-hydroxypyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 . The IUPAC name for this compound is methyl 2-chloro-5-hydroxynicotinate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” appears as an off-white solid . It should be stored at 0-8 °C .Applications De Recherche Scientifique
Enzymatic Reaction Mechanisms
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is closely related to compounds that have been studied for their involvement in enzymatic processes, particularly with flavoprotein oxygenases. For instance, the kinetic mechanisms of 2-methyl-3-hydroxypyridine-5-carboxylate oxygenase, a flavoprotein from Pseudomonas sp. MA-1, have been extensively investigated. This enzyme catalyzes the reductive oxygenation of 2-methyl-3-hydroxypyridine-5-carboxylate to yield alpha-N-(acetylaminomethylene)succinic acid. Studies reveal an ordered mechanism where the substrate binds first, followed by NADH, highlighting the enzyme's role in the hydroxylation of aromatic compounds and subsequent ring-opening reactions (Kishore & Snell, 1981).
Synthetic Pathways and Chemical Synthesis
Research into methylated 6-hydroxypyridazine-3-carboxylic acids and their analogs has contributed to understanding specific intermolecular interactions and lipophilicity changes due to methylation. These studies are essential for synthesizing compounds with potential biological activities, providing insights into the effects of substituents on chemical properties and reactivity. Methylation studies have shown how it affects solubility and potential for further chemical modifications, which is crucial for developing new chemical entities for pharmaceutical applications (Katrusiak et al., 2011).
Catalysis and Reaction Mechanisms
Investigations into the catalytic roles of active-site residues in enzymes, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, have employed computational methods to understand the hydroxylation and ring-opening pathways. These studies are vital for deciphering the complex mechanisms enzymes use to facilitate biotransformations, emphasizing the intricate interplay between enzyme structure and function. Research into these areas contributes to the broader understanding of enzymatic catalysis, potentially leading to the development of biomimetic catalysts (Tian et al., 2011).
Coordination Chemistry and Ligand Behavior
The coordination chemistry of derivatives similar to this compound, like 2-pyridone and its derivatives, has been explored, revealing their utility as bridging ligands in the formation of dimeric and polymetallic complexes. Such studies are fundamental for the design of new materials and catalysts, showcasing how slight modifications in molecular structure can lead to significant changes in coordination behavior and, consequently, the physical properties of the materials (Rawson & Winpenny, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-chloro-5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMUCZLAPHKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185075 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-59-9 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256834-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)





![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)



![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)



